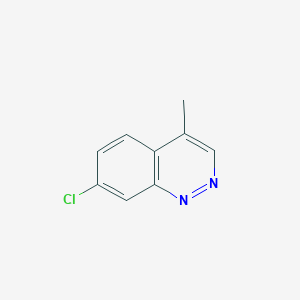
7-Chloro-4-methylcinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-methylcinnoline is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂ It belongs to the cinnoline family, which is characterized by a fused benzene and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the cinnoline ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-4-methylcinnoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The cinnoline ring can be reduced to form dihydrocinnoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Formation of 7-amino-4-methylcinnoline or 7-thio-4-methylcinnoline.
Oxidation: Formation of 7-chloro-4-formylcinnoline or 7-chloro-4-carboxycinnoline.
Reduction: Formation of 7-chloro-4-methyl-1,2-dihydrocinnoline.
Aplicaciones Científicas De Investigación
7-Chloro-4-methylcinnoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-methylcinnoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it may induce apoptosis by interacting with cellular DNA and inhibiting topoisomerase enzymes. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparación Con Compuestos Similares
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-methylquinoline: Shares structural similarities but differs in its reactivity and applications.
7-Chloro-4-quinolone: Used in the synthesis of various pharmaceuticals.
Uniqueness: 7-Chloro-4-methylcinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
89770-40-1 |
|---|---|
Fórmula molecular |
C9H7ClN2 |
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
7-chloro-4-methylcinnoline |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-11-12-9-4-7(10)2-3-8(6)9/h2-5H,1H3 |
Clave InChI |
AMFCDXVQXBJTMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=NC2=C1C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



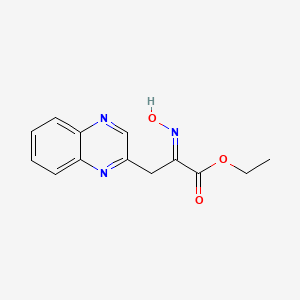
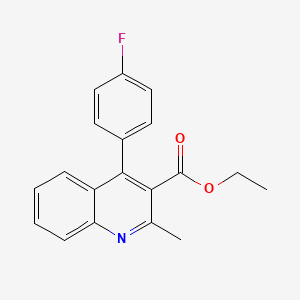
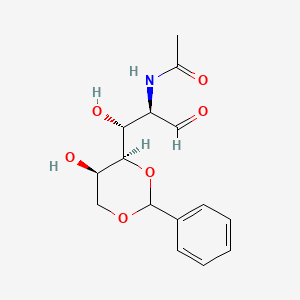
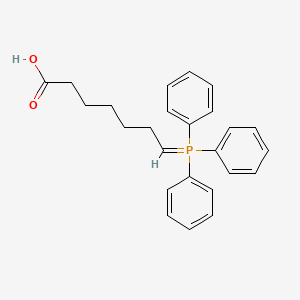
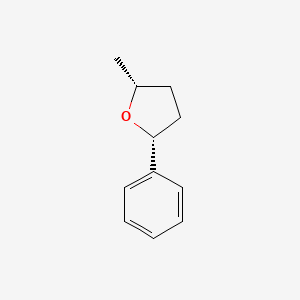
![4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B15210598.png)


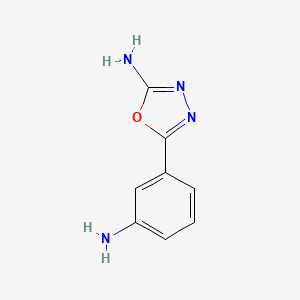
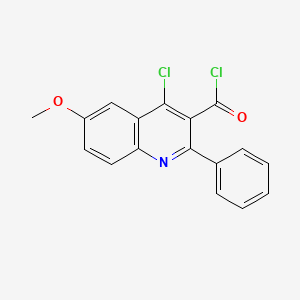
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)
